Biliverdin Ix Gamma Chromophore

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

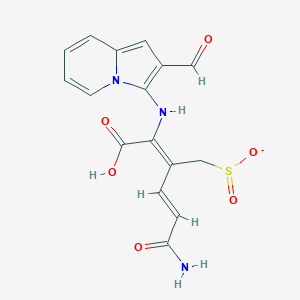

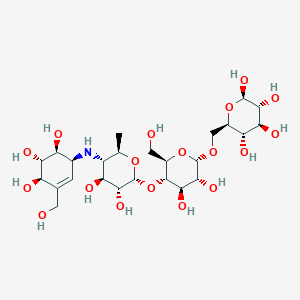

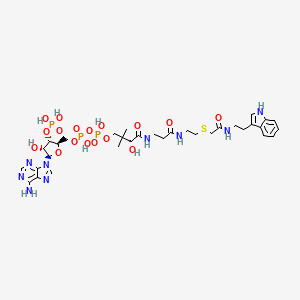

Biliverdin Ix Gamma Chromophore is a bile pigment derived from the breakdown of heme. . This compound is known for its vibrant green color and plays a significant role in various biological processes, including serving as an intermediate in the catabolism of heme to bilirubin.

Preparation Methods

Synthetic Routes and Reaction Conditions: Biliverdin Ix Gamma Chromophore can be synthesized through the biotransformation of exogenous heme using recombinant yeast cells. The heme oxygenase-1 gene from Arabidopsis thaliana is recombined into Pichia pastoris cells, resulting in the construction of a recombinant strain that expresses active heme oxygenase-1 in the cytoplasm. The whole cells of this recombinant strain are employed as catalysts to convert heme chloride (hemin) into biliverdin . The yield of biliverdin can be optimized by adjusting the concentration of the inducer methanol, the induction culture time, the pH of the medium, and the concentration of sorbitol supplied in the medium .

Industrial Production Methods: Industrial production of this compound involves the use of recombinant Escherichia coli strains expressing cyanobacterial heme oxygenase genes. These strains are capable of producing biliverdin in batch and fed-batch bioreactor cultures. The production process can be scaled up to 100L bioreactor culture volumes, and the purity of the produced biliverdin can be confirmed by spectroscopic and chromatographic analyses .

Chemical Reactions Analysis

Types of Reactions: Biliverdin Ix Gamma Chromophore undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary reactions is the reduction of biliverdin to bilirubin by the enzyme biliverdin reductase .

Common Reagents and Conditions:

Oxidation: Biliverdin can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The reduction of biliverdin to bilirubin is catalyzed by biliverdin reductase in the presence of NADPH.

Substitution: Biliverdin can undergo substitution reactions with various nucleophiles under appropriate conditions.

Major Products:

Oxidation: Oxidation of biliverdin can lead to the formation of various oxidized derivatives.

Reduction: The major product of the reduction of biliverdin is bilirubin.

Substitution: Substitution reactions can yield a variety of substituted biliverdin derivatives.

Scientific Research Applications

Biliverdin Ix Gamma Chromophore has numerous scientific research applications across various fields:

Mechanism of Action

Biliverdin Ix Gamma Chromophore exerts its effects through various molecular targets and pathways. It is produced when heme undergoes reductive ring cleavage at the alpha-methene bridge catalyzed by heme oxygenase. The resulting biliverdin is subsequently reduced by biliverdin reductase to bilirubin, which is a potent endogenous antioxidant . Biliverdin also initiates signaling pathways leading to anti-inflammatory responses and suppression of cellular pro-inflammatory events .

Comparison with Similar Compounds

- Biliverdin IX alpha

- Biliverdin IX beta

- Biliverdin IX delta

These compounds share similar chemical structures but differ in the position of the methene bridge cleavage and the resulting functional groups.

Properties

CAS No. |

20890-42-0 |

|---|---|

Molecular Formula |

C33H34N4O6 |

Molecular Weight |

582.6 g/mol |

IUPAC Name |

3-[5-[[5-[[5-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-3-ethenyl-4-methylpyrrol-2-ylidene]methyl]-3-ethenyl-4-methyl-1H-pyrrol-2-yl]methylidene]-4-methyl-2-oxopyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C33H34N4O6/c1-7-20-16(3)24(13-26-18(5)22(32(42)36-26)9-11-30(38)39)34-28(20)14-25-17(4)21(8-2)29(35-25)15-27-19(6)23(33(43)37-27)10-12-31(40)41/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,43)(H,38,39)(H,40,41) |

InChI Key |

UUFLRMFQCAHBMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)NC1=CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4C)CCC(=O)O)N3)C)C=C)C)C=C)CCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

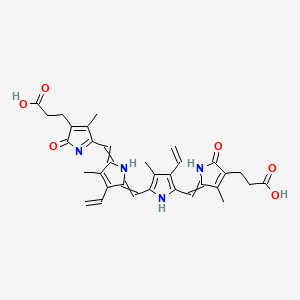

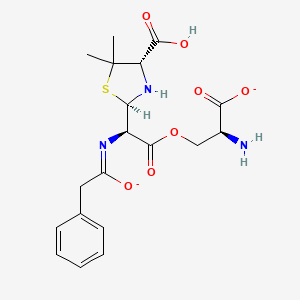

![(10R,11S,12S,14R,16S,20S,21R,22S)-16-[(R)-amino(hydroxy)methoxy]-12-hydroxy-20-[(E,2S,3S,7R,8R,9R)-11-[hydroxymethyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-10,22-dimethoxy-11,14,21-trimethyl-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-18-one](/img/structure/B10777446.png)

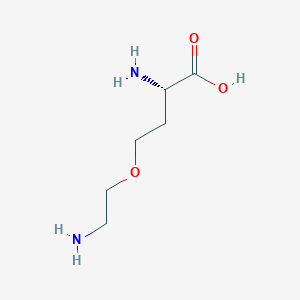

![{1-[(3-Hydroxy-methyl-5-phosphonooxy-methyl-pyridin-4-ylmethyl)-amino]-ethyl}-phosphonic acid](/img/structure/B10777476.png)

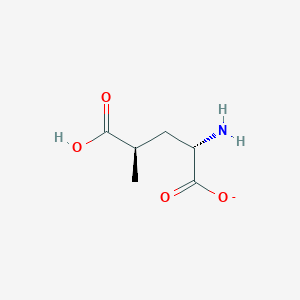

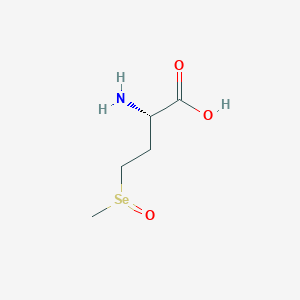

![(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-3-[(S)-hydroxy-(N-hydroxy-4-iodoanilino)methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777482.png)

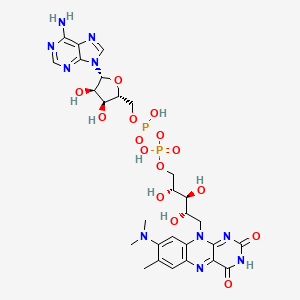

![[(3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid](/img/structure/B10777499.png)